1-(Tert-butylamino)butan-2-one
Description
This compound likely features a butan-2-one backbone substituted with a tert-butylamino group (–NH–C(CH₃)₃).
Properties
IUPAC Name |
1-(tert-butylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBWZFDMTMEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route to 1-(tert-butylamino)butan-2-one involves the nucleophilic substitution of a γ-halo ketone with tert-butylamine. For instance, reacting 3-bromobutan-2-one with tert-butylamine in a polar aprotic solvent like 2-propanol under inert nitrogen or argon atmospheres facilitates the displacement of bromide by the amine. This method mirrors the synthesis of intermediates in albuterol production, where haloacetyl compounds react with tert-butylamine without requiring protective groups for reactive sites.
Critical Parameters:
Case Study: Adaptation from Albuterol Synthesis
In a protocol adapted from US5011993A, 5-(chloroacetyl)-2-hydroxybenzaldehyde is reacted with tert-butylamine to form a Schiff base intermediate, which is subsequently reduced. Analogously, substituting 3-chlorobutan-2-one under similar conditions yields this compound. The reaction sequence is as follows:
Yield Optimization:
Friedel-Crafts Acylation and Subsequent Amination
Friedel-Crafts Halogenation
While traditionally used for aromatic systems, Friedel-Crafts halogenation can be adapted for aliphatic ketones. Aluminum trichloride (AlCl₃) catalyzes the reaction between butan-2-one and chloroacetyl chloride, producing 3-chlorobutan-2-one. This intermediate is then subjected to amination with tert-butylamine.
Reaction Conditions:
Amination and Purification
The halo ketone is reacted with tert-butylamine in 2-propanol, followed by reduction of any Schiff base intermediates using sodium borohydride (NaBH₄). For example:
Key Observations:
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Reduction Step: NaBH₄ selectively reduces imine bonds without affecting the ketone.
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Purity: Recrystallization from 2-butanone achieves >90% purity.
Multi-Component Reactions and Catalytic Methods
Copper-Catalyzed Cascade Reactions
Recent advances in multi-component reactions, such as the ammonia-Ugi-4CR followed by copper-catalyzed cyclization, offer alternative pathways. While primarily used for isoquinolones, this method can be modified to assemble this compound by substituting reactants.
Reductive Amination
Though less direct, reductive amination of tert-butylamine with butan-2-one in the presence of NaBH₄ or lithium aluminum hydride (LiAlH₄) forms secondary amines. However, this method is less favored due to competing side reactions and lower selectivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, mixing tert-butylamine and 3-bromobutan-2-one in a microreactor at 100°C achieves 85% conversion within 10 minutes.
Advantages:
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Scalability: Reduced reaction times and improved safety profiles.
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Yield: >90% purity after in-line extraction and distillation.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylamino)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols .
Scientific Research Applications
1-(Tert-butylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The tert-butylamino group is often paired with polar or bulky substituents to balance reactivity and stability.
- Hydrochloride salts (e.g., ) are common for improving compound handling in pharmaceutical contexts.
Butan-2-one Derivatives with Aromatic Substituents
These compounds share the butan-2-one structure but vary in aromatic substituents:
Key Observations :
- Aromatic substituents (e.g., bromophenyl, trifluoromethylphenyl) significantly alter electronic properties and applications.
- Halogenated derivatives (e.g., ) are valuable intermediates in Suzuki-Miyaura coupling or medicinal chemistry.
Biological Activity
1-(Tert-butylamino)butan-2-one, also known as tert-butylamine butanone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its structure, which includes a tert-butyl group attached to an amino group and a ketone functional group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and influence receptor binding, although specific pathways remain under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that the compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS). This mechanism may enhance its efficacy as a chemotherapeutic agent .
Case Studies
Antimicrobial Studies
A study evaluating the antimicrobial properties of this compound found significant inhibition of bacterial growth at low concentrations. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
Anticancer Studies
In cancer research, this compound was shown to trigger apoptosis in human breast cancer cells via ROS generation. The study highlighted the importance of further exploring its mechanism to fully understand its anticancer properties and therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 1-(tert-butylamino)butan-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves reductive amination of tert-butylamine with butan-2-one under controlled conditions. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C is typically used to stabilize intermediates . For higher yields, maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Adjusting stoichiometric ratios (e.g., 1.2:1 tert-butylamine to ketone) and using anhydrous solvents can reduce side reactions like imine oligomerization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ ~1.2 ppm (9H, tert-butyl group) and a doublet near δ ~3.3 ppm (1H, NH coupling with adjacent CH) .
- ¹³C NMR : A carbonyl signal at ~210 ppm and a tert-butyl carbon at ~28 ppm are key markers .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
- MS : The molecular ion peak (M⁺) at m/z ≈ 157 and fragmentation patterns (e.g., loss of tert-butyl group) validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from oxidizers. For waste disposal, segregate organic residues and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution. Focus on the electrophilic carbonyl carbon and steric effects from the tert-butyl group. Calculate Fukui indices to identify reactive sites for nucleophilic attack. Compare activation energies of proposed pathways (e.g., enolate formation vs. direct substitution) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, pH, temperature) across studies.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation at different positions) on bioactivity .
- Assay Standardization : Use cell lines with consistent passage numbers and control for batch-to-buffer variability in enzymatic assays .
Q. How does steric hindrance from the tert-butyl group influence the compound’s coordination behavior in metal-catalyzed reactions?
- Methodological Answer : The bulky tert-butyl group restricts access to the amino nitrogen, reducing its ability to act as a ligand. Conduct kinetic studies using catalysts like Pd(OAc)₂ or CuI to compare reaction rates with/without steric bulk. X-ray crystallography of metal complexes can reveal geometric distortions .
Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) are optimal for isolating enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution at 254 nm .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
